N-[[4-(Benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)benzenesulfonamide N-[[4-(Benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)benzenesulfonamide Potent neuropeptide Y (NPY) Y5 receptor antagonist (IC50 values are 5.4, > 1000, > 10 000 and > 10 000 nM at Y5, Y1, Y2 and Y4 receptors respectively) that displays no affinity for a wide range of other receptors. Does not produce a conditioned taste aversion, suppress sodium appetite or cause pica in rats. Significantly inhibits NPY-induced feeding but not through blockade of Y5 receptors.
Brand Name: Vulcanchem
CAS No.: 263849-50-9
VCID: VC0004691
InChI: InChI=1S/C22H23F3N4O6S/c23-22(24,25)17-10-11-19(18(12-17)29(32)33)36(34,35)26-13-14-6-8-16(9-7-14)21(31)28-27-20(30)15-4-2-1-3-5-15/h1-5,10-12,14,16,26H,6-9,13H2,(H,27,30)(H,28,31)
SMILES: C1CC(CCC1CNS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NNC(=O)C3=CC=CC=C3
Molecular Formula: C22H23F3N4O6S
Molecular Weight: 528.5 g/mol

N-[[4-(Benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 263849-50-9

Inhibitors

VCID: VC0004691

Molecular Formula: C22H23F3N4O6S

Molecular Weight: 528.5 g/mol

N-[[4-(Benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)benzenesulfonamide - 263849-50-9

CAS No. 263849-50-9
Product Name N-[[4-(Benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)benzenesulfonamide
Molecular Formula C22H23F3N4O6S
Molecular Weight 528.5 g/mol
IUPAC Name N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C22H23F3N4O6S/c23-22(24,25)17-10-11-19(18(12-17)29(32)33)36(34,35)26-13-14-6-8-16(9-7-14)21(31)28-27-20(30)15-4-2-1-3-5-15/h1-5,10-12,14,16,26H,6-9,13H2,(H,27,30)(H,28,31)
Standard InChIKey BRMJFKLHWFZWOQ-UHFFFAOYSA-N
SMILES C1CC(CCC1CNS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NNC(=O)C3=CC=CC=C3
Canonical SMILES C1CC(CCC1CNS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NNC(=O)C3=CC=CC=C3
Description Potent neuropeptide Y (NPY) Y5 receptor antagonist (IC50 values are 5.4, > 1000, > 10 000 and > 10 000 nM at Y5, Y1, Y2 and Y4 receptors respectively) that displays no affinity for a wide range of other receptors. Does not produce a conditioned taste aversion, suppress sodium appetite or cause pica in rats. Significantly inhibits NPY-induced feeding but not through blockade of Y5 receptors.
Synonyms 1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine
PubChem Compound 10029880
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator